Tpl2 Kinase Inhibitor Tpl2 Kinase Inhibitor Tpl2 kinase inhibitor is an inhibitor of tumor progression locus 2 (Tpl2; IC50 = 0.05 µM). It is selective for Tpl2 over MEK, p38 MAPK, Src, MK2, and PKC (IC50s = >40, 180, >400, 110, and >400 µM, respectively). Tpl2 kinase inhibitor inhibits LPS-induced TNF-α production in isolated human monocytes and whole blood (IC50s = 0.7 and 8.5 µM, respectively). It enhances differentiation induced by 1,25-dihydroxy vitamin D3 (calcitriol;) in HL-60 and U937 leukemia cells when used at a concentration of 5 µM. Tpl2 kinase inhibitor (5 µM) inhibits the proliferation of KG-1a leukemia cells.
TC-S 7006 is a selective Tpl2 (Cot; MAP3K8) inhibitor.
Brand Name: Vulcanchem
CAS No.: 871307-18-5
VCID: VC0544787
InChI: InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
SMILES: C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Molecular Formula: C21H14ClFN6
Molecular Weight: 404.8 g/mol

Tpl2 Kinase Inhibitor

CAS No.: 871307-18-5

Cat. No.: VC0544787

Molecular Formula: C21H14ClFN6

Molecular Weight: 404.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tpl2 Kinase Inhibitor - 871307-18-5

Specification

Description Tpl2 kinase inhibitor is an inhibitor of tumor progression locus 2 (Tpl2; IC50 = 0.05 µM). It is selective for Tpl2 over MEK, p38 MAPK, Src, MK2, and PKC (IC50s = >40, 180, >400, 110, and >400 µM, respectively). Tpl2 kinase inhibitor inhibits LPS-induced TNF-α production in isolated human monocytes and whole blood (IC50s = 0.7 and 8.5 µM, respectively). It enhances differentiation induced by 1,25-dihydroxy vitamin D3 (calcitriol;) in HL-60 and U937 leukemia cells when used at a concentration of 5 µM. Tpl2 kinase inhibitor (5 µM) inhibits the proliferation of KG-1a leukemia cells.
TC-S 7006 is a selective Tpl2 (Cot; MAP3K8) inhibitor.
CAS No. 871307-18-5
Molecular Formula C21H14ClFN6
Molecular Weight 404.8 g/mol
IUPAC Name 4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
Standard InChI Key NMEUKWOOQOHUNA-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Canonical SMILES C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
Appearance Solid powder

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